Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent structure
Togni’s Reagent structure
商品名:Togni’s Reagent
CAS番号:887144-97-0
MF:C10H10F3IO
メガワット:330.085485935211
MDL:MFCD10567056
CID:69334
PubChem ID:87561099

Togni’s Reagent 化学的及び物理的性質

名前と識別子

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • MDL: MFCD10567056
    • インチ: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • InChIKey: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • ほほえんだ: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

計算された属性

  • せいみつぶんしりょう: 329.97285g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 329.97285g/mol
  • 単一同位体質量: 329.97285g/mol
  • 水素結合トポロジー分子極性表面積: 9.2Ų
  • 重原子数: 15
  • 複雑さ: 252
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色-非常に薄い黄色の結晶粉末
  • ゆうかいてん: 75-79 °C
  • PSA: 9.23000
  • LogP: 4.06270

Togni’s Reagent セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H228-H315-H319-H335
  • 警告文: P210-P261-P305+P351+P338
  • 危険物輸送番号:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37
  • 危険物標識: Xi
  • 包装グループ:
  • 危険レベル:4.1
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:2-8°C

Togni’s Reagent 税関データ

  • 税関コード:29349990

Togni’s Reagent 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM369343-10g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
10g
$356 2023-02-01
eNovation Chemicals LLC
D954660-10g
1-Trifluoromethyl-3,3-Dimethyl-1,2-Benziodoxole
887144-97-0 97%
10g
$185 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T831046-5g
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
¥1,098.00 2022-08-31
TRC
T529000-1g
Togni’s Reagent
887144-97-0
1g
$ 190.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162595-5G
Togni’s Reagent
887144-97-0 >97.0%(HPLC)
5g
¥1073.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2624-5g
Togni’s Reagent
887144-97-0 97.0%(LC)
5g
¥4390.0 2022-06-10
BAI LING WEI Technology Co., Ltd.
807677-200MG
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole, 97%
887144-97-0 97%
200MG
¥ 238 2022-04-26
Chemenu
CM369343-25g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
25g
$838 2023-02-01
Apollo Scientific
PC56207-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 96%
5g
£80.00 2025-02-21
Alichem
A019064766-5g
1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 98%
5g
$285.32 2023-08-31

Togni’s Reagent 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
リファレンス
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
リファレンス
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

Synthetic Routes 3

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
リファレンス
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
リファレンス
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Synthetic Routes 5

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
リファレンス
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
リファレンス
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
リファレンス
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
リファレンス
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
リファレンス
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
リファレンス
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
リファレンス
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
リファレンス
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Togni’s Reagent Raw materials

Togni’s Reagent Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:887144-97-0)Togni’s Reagent
A855051
清らかである:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
価格 ($):255.0/496.0/965.0/1931.0